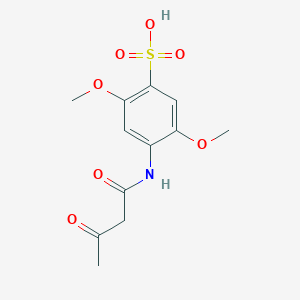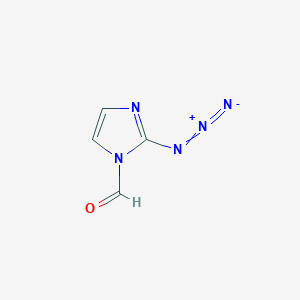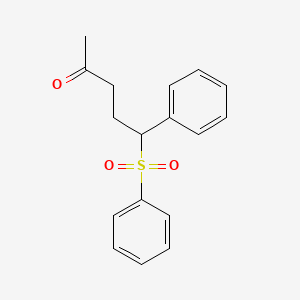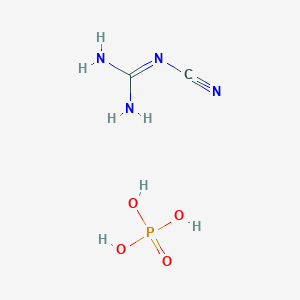
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid is an organosulfur compound with a complex structure that includes both aromatic and sulfonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid typically involves multiple steps. One common method starts with the sulfonation of 2,5-dimethoxybenzoic acid using concentrated sulfuric acid. This is followed by the introduction of the 3-oxobutanamido group through an amide formation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to maintain efficiency and consistency. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are typical for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid exerts its effects involves interactions with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production.
Uniqueness
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid is unique due to its combination of methoxy, amido, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
62592-38-5 |
|---|---|
Formule moléculaire |
C12H15NO7S |
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H15NO7S/c1-7(14)4-12(15)13-8-5-10(20-3)11(21(16,17)18)6-9(8)19-2/h5-6H,4H2,1-3H3,(H,13,15)(H,16,17,18) |
Clé InChI |
WTXXGGVYTMCHLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)
![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)

![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)



![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
